Dephospho-coa

Catalog No.
S516115
CAS No.
3633-59-8
M.F
C21H35N7O13P2S
M. Wt
687.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dephospho-coa

CAS Number

3633-59-8

Product Name

Dephospho-coa

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate

Molecular Formula

C21H35N7O13P2S

Molecular Weight

687.6 g/mol

InChI

InChI=1S/C21H35N7O13P2S/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26)/t11-,14-,15-,16+,20-/m1/s1

InChI Key

KDTSHFARGAKYJN-IBOSZNHHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2'-(5''-triphosphoribosyl)-3'-dephospho-CoA, 3'-desphospho-coenzyme A, dephospho CoA, dephospho-CoA, dephosphocoenzyme A, desphospho-CoA, dpCoA

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)[C@H](C(=O)NCCC(=O)NCCS)O

The exact mass of the compound Dephospho coenzyme a is 687.1489 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Supplementary Records. It belongs to the ontological category of adenosine 5'-phosphate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

Dephospho-Coenzyme A (Dephospho-CoA) is the direct, penultimate intermediate in the universal biosynthesis of Coenzyme A (CoA). Structurally identical to CoA except for the absence of the 3'-phosphate group on the ribose ring, it is a highly specialized nucleotide analog. In procurement contexts, Dephospho-CoA is primarily sourced as a defined substrate for dephospho-CoA kinase (DPCK) assays, a structural probe for CoA-dependent enzymes, and a non-canonical initiator for RNA capping. Its high water solubility (50 mg/mL) and defined purity make it a reliable laboratory standard for high-throughput screening and metabolic profiling workflows where standard CoA or upstream precursors cannot be substituted [1].

Substituting Dephospho-CoA with standard Coenzyme A (CoA) or upstream precursors like pantothenate fundamentally compromises assay integrity and synthetic goals. In drug discovery targeting the CoA biosynthesis pathway, DPCK enzymes exhibit strict substrate specificity; upstream precursors like pantothenate are catalytically inert, rendering them useless for high-throughput screening [1]. Conversely, in structural enzymology, substituting with standard CoA masks the specific binding contribution of the 3'-phosphate group, preventing accurate mapping of active sites [2]. Furthermore, in RNA transcription workflows, standard ATP cannot generate CoA-capped RNA, and standard CoA cannot be directly 3'-radiolabeled for metabolic tracking without complex enzymatic dephosphorylation[3]. Thus, procuring exact Dephospho-CoA is an absolute requirement for these specialized applications.

Substrate Specificity in DPCK Inhibitor Screening

In the development of inhibitors targeting Plasmodium falciparum dephospho-CoA kinase (PfDPCK), substrate selection is critical. Recombinant PfDPCK assays demonstrate that Dephospho-CoA achieves a Vmax of 5.18 µmol/min/mg. In stark contrast, the upstream precursor pantothenate is catalytically inert, showing a specific activity of <0.01 µmol/min/mg[1]. This >500-fold difference dictates that high-throughput screening for DPCK-targeted antimalarials must utilize Dephospho-CoA as the substrate.

Evidence DimensionKinase Specific Activity (Substrate Preference)
Target Compound DataDephospho-CoA (Vmax = 5.18 µmol/min/mg)
Comparator Or BaselinePantothenate (<0.01 µmol/min/mg)
Quantified Difference>500-fold higher specific activity for Dephospho-CoA
ConditionsRecombinant Plasmodium falciparum DPCK (PfDPCK) enzymatic assay

Essential for accurate high-throughput screening of DPCK inhibitors, where upstream precursors fail to bind or react.

Isolating 3'-Phosphate Binding Energy in Acyl-CoA Synthetases

Dephospho-CoA serves as a precise structural probe to isolate the role of the 3'-phosphate group in CoA-dependent enzymes. In kinetic studies of Methanothermobacter thermautotrophicus Acetyl-CoA synthetase (AcsMt), the enzyme exhibited a >10-fold higher Km for Dephospho-CoA compared to standard CoA, resulting in a 26.5-fold lower catalytic efficiency (kcat/Km) for the dephosphorylated analog [1]. This massive drop in efficiency confirms the critical binding role of the 3'-phosphate group.

Evidence DimensionCatalytic Efficiency (kcat/Km)
Target Compound DataDephospho-CoA (26.5-fold lower catalytic efficiency)
Comparator Or BaselineCoenzyme A (CoA)
Quantified Difference26.5-fold lower catalytic efficiency for Dephospho-CoA
ConditionsMethanothermobacter thermautotrophicus Acetyl-CoA synthetase (AcsMt) assay

Allows researchers to precisely decouple and quantify the binding energy contributed by the 3'-phosphate group, serving as an irreplaceable structural probe in enzymology.

Non-Canonical Initiation for CoE-RNA Synthesis

Dephospho-CoA can act as a non-canonical initiating nucleotide (NCIN) during in vitro transcription. When utilizing T7 RNA polymerase and class II promoters, incorporating 4–8 mM Dephospho-CoA yields 30–35% CoA-capped RNA (CoE-RNA) directly during transcription[1]. Standard ATP initiation yields 0% CoA-RNA, producing only standard 5'-triphosphate RNA (pppRNA). This direct incorporation bypasses the need for complex post-transcriptional chemical conjugation.

Evidence DimensionCoenzyme-RNA (CoE-RNA) Yield
Target Compound DataDephospho-CoA (Yields 30–35% CoA-RNA capping)
Comparator Or BaselineStandard ATP (Yields 0% CoA-RNA)
Quantified DifferenceAchieves 30–35% direct 5'-end CoA incorporation
ConditionsIn vitro transcription using T7 RNA polymerase and class II promoters

Enables one-step enzymatic synthesis of CoA-linked RNA for ribozyme and aptamer research without requiring complex post-transcriptional chemical conjugation.

Calibration Standard for Subpicomole Radiochemical Assays

Quantifying intracellular CoA and short-chain acyl-CoA thioesters requires extreme sensitivity. A radiochemical assay utilizes DPCK to transfer 33P from [γ-33P]ATP specifically to the 3'-hydroxyl group of Dephospho-CoA derivatives, enabling subpicomole-level detection [1]. Standard CoA cannot be directly radiolabeled at this position without prior enzymatic dephosphorylation. Procuring pure Dephospho-CoA is therefore strictly required to generate accurate calibration curves for this highly sensitive metabolic tracking method.

Evidence Dimension33P-Radiolabeling Capability
Target Compound DataDephospho-CoA (Quantitatively accepts 33P from [γ-33P]ATP via DPCK)
Comparator Or BaselineStandard Coenzyme A (Cannot be directly 3'-radiolabeled)
Quantified DifferenceEnables subpicomole-level detection of CoA pools
ConditionsDPCK-mediated enzymatic radio-phosphorylation assay

Procuring pure Dephospho-CoA is critical as a calibration standard for subpicomole-sensitive radiochemical tracking of metabolic CoA thioester pools.

High-Throughput Screening for Antimicrobial and Antimalarial Drugs

Dephospho-CoA is the obligate substrate for identifying inhibitors of dephospho-CoA kinase (DPCK), a validated drug target in pathogens like Plasmodium falciparum and Mycobacterium tuberculosis. Because upstream precursors like pantothenate are catalytically inert in DPCK assays, procuring high-purity Dephospho-CoA is essential for establishing reliable baseline kinetics and screening novel competitive or allosteric inhibitors [1].

Structural Probing of CoA-Dependent Enzyme Active Sites

In structural biology and enzymology, Dephospho-CoA is utilized as a specialized analog to map the binding pockets of acyl-CoA synthetases and ligases. By comparing the binding affinity and catalytic efficiency of Dephospho-CoA against standard CoA, researchers can precisely quantify the energetic contribution of the 3'-phosphate group to substrate recognition and transition-state stabilization [2].

One-Step Synthesis of CoA-Capped RNA

For researchers developing coenzyme-utilizing ribozymes or modified aptamers, Dephospho-CoA serves as a non-canonical initiating nucleotide. When added to T7 RNA polymerase in vitro transcription reactions, it directly incorporates into the 5'-end of the transcript, yielding up to 35% CoA-RNA. This bypasses the need for multi-step post-transcriptional chemical conjugations, streamlining the production of functionalized RNA [3].

Calibration of Ultrasensitive Radiochemical Metabolic Assays

Dephospho-CoA is required as a primary analytical standard for calibrating radiochemical assays that measure intracellular CoA thioester pools. By serving as the direct acceptor for 33P-radiolabeling via DPCK, it allows metabolic engineers to establish standard curves capable of detecting subpicomole concentrations of CoA metabolites in engineered microbial cell factories [4].

Purity

>90% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-4.7

Hydrogen Bond Acceptor Count

18

Hydrogen Bond Donor Count

9

Exact Mass

687.14887937 Da

Monoisotopic Mass

687.14887937 Da

Heavy Atom Count

44

Appearance

A crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Last modified: 04-15-2024
1. Leonardi, R., Zhang, Y.M., Rock, C.O., et al. Coenzyme A: Back in action. Prog. Lipid Res. 44(2-3), 125-153 (2005).
2. Huang, F. Efficient incorporation of CoA, NAD and FAD into RNA by in vitro transcription. Nucleic Acids Res. 31(3), e8 (2003).
3. Sapkota, K., and Huang, F. Efficient one-pot enzymatic synthesis of dephospho coenzyme A. Bioorg. Chem. 76, 23-27 (2018).

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